4-[(5-nitro-2-{(2E)-2-[3-nitro-4-(pyrrolidin-1-yl)benzylidene]hydrazinyl}phenyl)sulfonyl]morpholine
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Overview
Description
4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the aromatic ring.
Hydrazination: Formation of hydrazine derivatives.
Sulfonylation: Addition of sulfonyl groups to the aromatic ring.
Cyclization: Formation of the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while oxidation may produce nitroso or nitrate derivatives.
Scientific Research Applications
4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The pyrrolidine and morpholine rings contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}PYRROLIDINE
- 4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}PIPERIDINE
Uniqueness
The uniqueness of 4-{5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENESULFONYL}MORPHOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N6O7S |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
2-morpholin-4-ylsulfonyl-4-nitro-N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C21H24N6O7S/c28-26(29)17-4-5-18(21(14-17)35(32,33)25-9-11-34-12-10-25)23-22-15-16-3-6-19(20(13-16)27(30)31)24-7-1-2-8-24/h3-6,13-15,23H,1-2,7-12H2/b22-15+ |
InChI Key |
NKDKJXWAVBNASD-PXLXIMEGSA-N |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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